2-Fluoro-6-nitro-1,3-benzothiazole
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Overview
Description
2-Fluoro-6-nitro-1,3-benzothiazole is a heterocyclic compound that contains both a benzene ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitro groups in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
The synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the nitration of 2-fluorobenzothiazole using a mixture of nitric acid and sulfuric acid. This reaction typically requires controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzothiazole ring .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction conditions and yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
2-Fluoro-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Scientific Research Applications
2-Fluoro-6-nitro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antibacterial and anticancer agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitro-1,3-benzothiazole in biological systems often involves its interaction with specific enzymes or receptors. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes such as DNA gyrase and dihydrofolate reductase . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
2-Fluoro-6-nitro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-nitrobenzothiazole: Similar in structure but with an amino group instead of a fluorine atom, leading to different reactivity and biological activity.
2-Chloro-6-nitrobenzothiazole:
2-Methyl-6-nitrobenzothiazole: The presence of a methyl group instead of fluorine alters its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the electron-withdrawing nitro group and the electron-donating fluorine atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-fluoro-6-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVINOOVIDLFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506266 |
Source
|
Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-75-5 |
Source
|
Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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